

Application Note: Quantitative Analysis of Panax Saponins Using HPLC-ELSD

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Compound of Interest		
Compound Name:	Panax saponin C	
Cat. No.:	B8050973	Get Quote

Introduction

Panax species, including Panax ginseng (Korean ginseng) and Panax notoginseng, are renowned medicinal herbs in traditional medicine. Their therapeutic effects are largely attributed to a class of triterpenoid saponins known as ginsenosides. The qualitative and quantitative analysis of these saponins is crucial for the quality control and standardization of Panax-derived products. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a powerful technique for the analysis of these non-chromophoric compounds. This application note details a robust HPLC-ELSD method for the simultaneous quantification of major Panax saponins, with a focus on Ginsenoside Rc, often referred to as **Panax saponin C**.

Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, and a column oven.
- Detector: An Evaporative Light Scattering Detector (ELSD).
- Chromatographic Column: A reversed-phase C18 column (e.g., Zorbax ODS C18, Discovery C18, or equivalent) is commonly used.
- Solvents: HPLC grade acetonitrile and ultrapure water.



• Reference Standards: Certified reference standards of major ginsenosides, including but not limited to, Ginsenoside Rg1, Re, Rb1, Rc, Rb2, and Rd.

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of Panax saponins by HPLC-ELSD.

- 1. Standard Solution Preparation
- Accurately weigh 1 mg of each reference ginsenoside standard.
- Dissolve each standard in methanol to prepare individual stock solutions of 1 mg/mL.
- Prepare a mixed standard solution by appropriately diluting the stock solutions with methanol to achieve a final concentration suitable for calibration curve construction.
- 2. Sample Preparation (Pressurized Liquid Extraction PLE)[1]
- Accurately weigh 0.5 g of powdered Panax sample and mix with 1.5 g of diatomaceous earth.
- Pack the mixture into a 11 mL extraction cell.
- Perform extraction using an accelerated solvent extractor with the following parameters:
 - Solvent: 70% Methanol
 - Temperature: 100°C
 - Pressure: 1500 psi
 - Static Time: 5 min
 - o Cycles: 2
- Collect the extract and evaporate to dryness under reduced pressure.
- Reconstitute the residue in a known volume of methanol (e.g., 5 mL).



• Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

3. Chromatographic Conditions

Parameter	Condition
Column	Zorbax ODS C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Program	0-10 min, 19% B; 10-35 min, 19-29% B; 35-60 min, 29-40% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL

4. ELSD Conditions[1]

Parameter	Setting
Drift Tube Temperature	60°C[1]
Nebulizer Gas (Nitrogen) Flow Rate	1.4 L/min[1]

Method Validation Data

The following tables summarize the quantitative data from validated HPLC-ELSD methods for the analysis of Panax saponins.

Table 1: Linearity and Range



Analyte	Regression Equation	Correlation Coefficient (r²)	Linear Range (μg)
Ginsenoside Rg1	$\log y = 2.15 \log x + 0.98$	0.9996	0.2 - 2.0
Ginsenoside Re	$\log y = 2.21 \log x + 0.89$	0.9995	0.2 - 2.0
Ginsenoside Rb1	log y = 2.09 log x + 1.05	0.9997	0.2 - 2.0
Ginsenoside Rc	log y = 2.11 log x + 1.01	0.9994	0.2 - 2.0
Ginsenoside Rb2	log y = 2.13 log x + 0.95	0.9995	0.2 - 2.0
Ginsenoside Rd	log y = 2.05 log x + 1.10	0.9996	0.2 - 2.0

Table 2: Precision and Accuracy

Analyte	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)	Accuracy (Recovery, %)
Ginsenoside Rg1	1.8	2.5	98.5
Ginsenoside Re	2.1	2.8	97.9
Ginsenoside Rb1	1.5	2.2	99.1
Ginsenoside Rc	1.9	2.6	98.2
Ginsenoside Rb2	2.0	2.7	98.8
Ginsenoside Rd	1.7	2.4	99.5

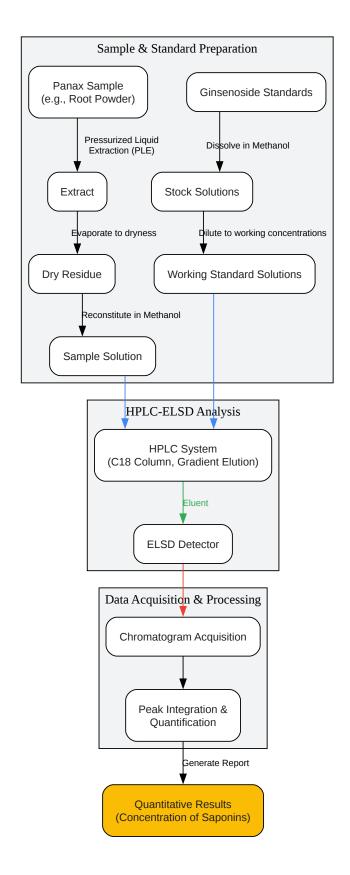
Table 3: Limits of Detection (LOD) and Quantification (LOQ)[1]



Analyte	LOD (ng on column)	LOQ (ng on column)
Ginsenoside Rg1	98	327
Ginsenoside Re	95	317
Ginsenoside Rb1	93	310
Ginsenoside Rc	96	320
Ginsenoside Rb2	97	323
Ginsenoside Rd	94	313

Experimental Workflow





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Caption: Workflow for Panax Saponin Analysis.



Conclusion

The described HPLC-ELSD method provides a reliable and sensitive approach for the simultaneous quantification of major saponins in Panax species. The method is well-suited for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries, ensuring their safety, efficacy, and consistency.

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References

- 1. medchemexpress.com [medchemexpress.com]
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